N,N-dimethyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}aniline
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Overview
Description
N,N-dimethyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}aniline: is a complex organic compound characterized by its unique structure, which includes a benzodiazolyl group, an azetidine ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzodiazolyl Intermediate: The synthesis begins with the preparation of the benzodiazolyl intermediate through the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Azetidine Ring Formation: The benzodiazolyl intermediate is then reacted with a suitable azetidine precursor, such as an azetidine-1-carboxylic acid derivative, under basic conditions to form the azetidine ring.
Introduction of the Dimethylamino Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzodiazolyl ring, potentially leading to the formation of dihydrobenzodiazolyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, where the carbonyl group can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzodiazolyl derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Fluorescent Probes: Due to its unique structure, it can be used as a fluorescent probe in biological imaging.
Medicine:
Drug Development: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry:
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. In the case of receptor interaction, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
- N,N-dimethyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}aniline shares structural similarities with other benzodiazolyl and azetidine-containing compounds, such as cetylpyridinium chloride and domiphen bromide .
Uniqueness:
- Structural Complexity: The combination of a benzodiazolyl group, an azetidine ring, and a dimethylamino group makes this compound unique in terms of its structural complexity and potential reactivity.
- Versatility: Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility compared to similar compounds.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15(2)21-23-19-10-5-6-11-20(19)26(21)18-13-25(14-18)22(27)16-8-7-9-17(12-16)24(3)4/h5-12,15,18H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCHJVZWXHQPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC(=CC=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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